1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
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Description
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other names such as 3-Propyl-1H-pyrazole-5-carboxylate d’éthyle in French, Ethyl-3-propyl-1H-pyrazol-5-carboxylat in German .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has an average mass of 182.220 Da and a monoisotopic mass of 182.105530 Da .Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Properties
IUPAC Name |
ethyl 2-ethyl-5-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-9-8-10(11(14)15-6-3)13(5-2)12-9/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJRWZJSSDYLBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)OCC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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